N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that features a benzamide core with a hydroxyphenylethyl and pyrrolyl substituent. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-(1H-pyrrol-1-yl)benzoic acid with an appropriate amine, such as 2-hydroxy-2-phenylethylamine, under dehydrating conditions.
Coupling Reactions: The coupling of the hydroxyphenylethyl group to the benzamide core can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (sodium borohydride).
Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)-4-(1H-indol-1-yl)benzamide: Similar structure with an indole ring instead of a pyrrole.
N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzoate: Ester derivative with similar functional groups.
Uniqueness
N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c22-18(15-6-2-1-3-7-15)14-20-19(23)16-8-10-17(11-9-16)21-12-4-5-13-21/h1-13,18,22H,14H2,(H,20,23) |
InChI Key |
KELNNQCJSRIRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=CC=C3)O |
Origin of Product |
United States |
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